2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a chlorophenoxy group, which can impart unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenol with a suitable boronic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chlorophenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner, thus forming a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
2-Chlorophenylboronic acid: Similar structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the chlorophenoxy group.
Uniqueness
2-(3-((2-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chlorophenoxy group and the dioxaborolane ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-[3-[(2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVUEFFSOBYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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